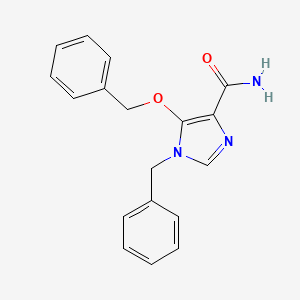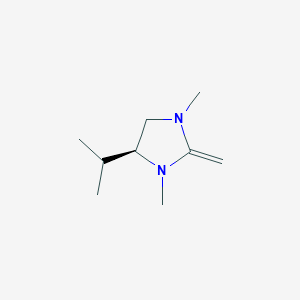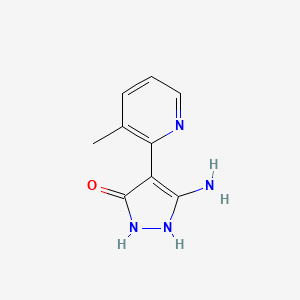
N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrimidine rings in its structure allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method includes the reaction of 4-chloropyrimidine with 4-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines or reduce double bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace halogen atoms on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Potassium carbonate, dimethylformamide; reactions are conducted at elevated temperatures to facilitate nucleophilic attack.
Major Products Formed:
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Aminated derivatives or reduced double bonds.
Substitution: Substituted pyrimidine derivatives with various nucleophiles attached.
Applications De Recherche Scientifique
N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties.
Biology: Investigated for its potential as a ligand in coordination chemistry and its ability to form complexes with metal ions. These complexes are studied for their catalytic and biological activities.
Medicine: Explored for its potential as a pharmaceutical intermediate. Its derivatives are evaluated for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules such as proteins and nucleic acids. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
N-(pyridin-4-yl)pyridin-4-amine: A related compound with similar structural features but lacking the dimethyl substitution.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Another derivative with a methyl group on the pyridine ring.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro-substituted derivative with different electronic properties.
Uniqueness: N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine is unique due to the presence of both dimethyl groups and the combination of pyridine and pyrimidine rings. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its utility in scientific research and industrial applications.
Propriétés
Numéro CAS |
61310-50-7 |
|---|---|
Formule moléculaire |
C11H12N4 |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
N,6-dimethyl-2-pyridin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C11H12N4/c1-8-7-10(12-2)15-11(14-8)9-3-5-13-6-4-9/h3-7H,1-2H3,(H,12,14,15) |
Clé InChI |
HGXADWSUAXJGSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C2=CC=NC=C2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15215154.png)
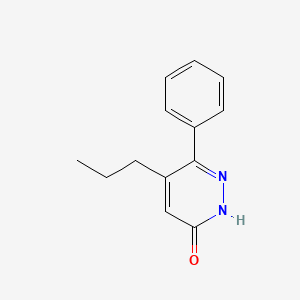
![4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-](/img/structure/B15215166.png)
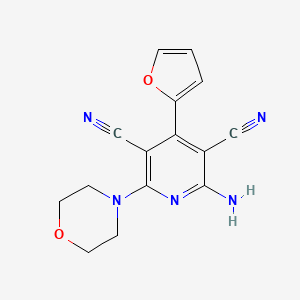
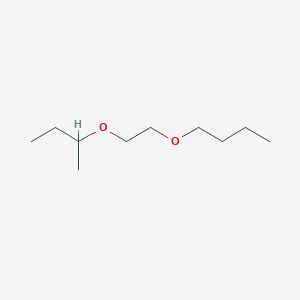
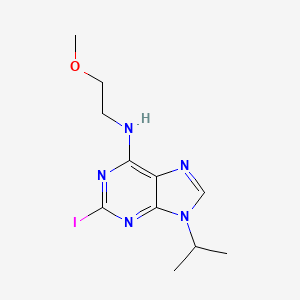
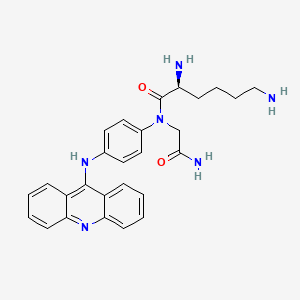

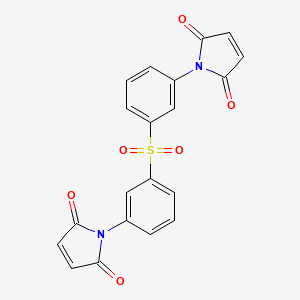
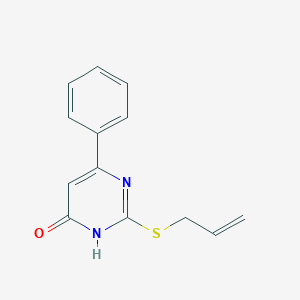
![7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide](/img/structure/B15215218.png)
